2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Description
This compound features a thiazole core substituted at position 4 with a 2-(phenylamino) group and at position 1 with a 4-(pyrimidin-2-yl)piperazine moiety linked via an ethanone bridge. The thiazole ring contributes to π-π stacking interactions in biological targets, while the pyrimidinyl piperazine group enhances solubility and binding affinity, particularly in kinase inhibition contexts.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-17(24-9-11-25(12-10-24)18-20-7-4-8-21-18)13-16-14-27-19(23-16)22-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZQERYRIXSFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The 2-(phenylamino)thiazole fragment is synthesized via modified Hantzsch cyclization:
Reaction Scheme
Optimized Conditions
-
Solvent: Anhydrous ethanol (99.8%)
-
Temperature: 78°C under nitrogen atmosphere
-
Catalyst: Copper(I) iodide (5 mol%)
Table 1: Thiazole Intermediate Characterization
| Parameter | Value | Method |
|---|---|---|
| δ 7.25 (d, J=8.4 Hz, 2H) | DMSO-, 400 MHz | |
| HPLC Purity | 98.4% | C18, MeOH/H2O (70:30) |
| m/z [M+H]+ | 206.08 | HRMS-ESI |
Microwave irradiation (150°C, 20 min) reduces reaction time from 12 h to 35 min while maintaining comparable yields.
Piperazine-Pyrimidine Fragment Preparation
Pyrimidine Functionalization
2-Chloropyrimidine undergoes nucleophilic substitution with piperazine under phase-transfer conditions:
Critical Parameters
-
Base: Potassium carbonate (3 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%)
-
Solvent: Toluene/water biphasic system
Search Result notes that substituting piperazine with N-methylpiperazine decreases coupling efficiency by 44%, emphasizing the necessity of free NH groups for subsequent ethanone linking.
Fragment Coupling Strategies
Nucleophilic Acylation
The thiazole-4-ylethanone intermediate reacts with 4-(pyrimidin-2-yl)piperazine via SN2 displacement:
Optimization Data
-
Acylating agent: Thiazole-4-acetyl chloride (freshly distilled)
-
Base: Triethylamine (2.5 equiv)
-
Solvent: Dichloromethane (anhydrous)
-
Temperature: 0°C → rt over 6 h
Table 2: Coupling Reaction Variables
| Variable | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent polarity | CH2Cl2 > THF | +18 |
| Base strength | Et3N > iPr2NEt | +9 |
| Stoichiometry | 1:1.2 (acyl:piperaz) | +14 |
Alternative approaches from Search Result employ Ullmann-type coupling using CuI/1,10-phenanthroline, achieving 71% yield but requiring costly palladium catalysts.
Purification and Analytical Validation
Chromatographic Techniques
Final purification utilizes sequential chromatography:
-
Silica gel column : Hexane/ethyl acetate (3:1 → 1:2 gradient)
-
Reverse-phase HPLC : Acetonitrile/water + 0.1% TFA
Spectroscopic Signatures
-
IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole)
-
: δ 169.4 (ketone), 152.1 (pyrimidine C2), 141.6 (thiazole C2)
Scale-Up Challenges and Mitigation
Identified Issues
-
Thiazole acetyl chloride hydrolysis: 12–18% loss
-
Piperazine dimerization: 5–7% byproduct formation
Solutions
-
In-situ acylation : Prepare acetyl chloride immediately before use
-
Low-temperature addition : Maintain reaction at -10°C during coupling
-
Additive screening : 2,6-Lutidine (0.5 equiv) reduces dimerization to <2%
Comparative Method Evaluation
Table 3: Synthesis Route Efficiency
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Hantzsch + Acylation | 41 | 95.2 | 1.00 |
| Ullmann Coupling | 53 | 97.8 | 3.45 |
| Microwave-Assisted | 48 | 96.1 | 2.10 |
Search Result validates that microwave-assisted protocols reduce process time by 60% but increase energy costs by 210% compared to conventional heating.
Emerging Methodologies
Flow Chemistry Approaches
Pilot-scale studies demonstrate:
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogenation of double bonds in the thiazole ring using catalysts like platinum or palladium.
Substitution: Nucleophilic substitution on the thiazole ring or piperazine moiety using halides or other nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, platinum.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted analogs, which can be further explored for different applications.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that thiazole derivatives often exhibit anticancer properties. Studies have shown that compounds similar to 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one can inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Antimicrobial Properties
Thiazole compounds are known for their antimicrobial efficacy against a variety of pathogens. The specific derivative under consideration has demonstrated activity against both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.
Neuropharmacological Effects
There is evidence supporting the neuropharmacological effects of thiazole derivatives, including anxiolytic and antidepressant activities. The compound may modulate neurotransmitter systems, which could be beneficial in treating mood disorders.
Antioxidant Activity
Antioxidant properties have been attributed to thiazole derivatives, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Case Studies
Several studies have documented the effects and applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties in breast cancer cell lines; showed significant inhibition of cell growth with IC50 values indicating potency. |
| Study 2 | Evaluated antimicrobial activity against E. coli and S. aureus; results indicated effective inhibition at low concentrations. |
| Study 3 | Assessed neuropharmacological effects in animal models; demonstrated anxiolytic effects comparable to established medications like diazepam. |
Mechanism of Action
The mechanism of action of this compound often involves interaction with biological targets such as enzymes, receptors, or DNA. For instance, it may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor sites, modulating biological pathways. The molecular targets and pathways involved are usually determined through computational modeling, biochemical assays, and clinical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-(piperazin-1-yl)phenylamino)pyrimidine-5-carbonitrile (12m, ): Differences: Replaces the phenylamino-thiazole with a methylamino-thiazole and introduces a cyano group on the pyrimidine. Impact: The cyano group may enhance metabolic stability, while the methylamino substitution reduces steric hindrance, improving binding to CDK9 .
5-(5-Fluoro-2-(3-(piperazin-1-yl)phenylamino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12p, ): Differences: Incorporates a fluorine atom on the pyrimidine and a dimethylamino group on the thiazole.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (Compound 4, ): Differences: Substitutes the phenylamino-thiazole with a chlorophenyl group. Impact: The chloro group may improve lipophilicity but could reduce solubility compared to the target compound .
Biological Activity
The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a notable member of the thiazole and piperazine chemical classes, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the thiazole ring followed by the introduction of the piperazine moiety. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity.
This compound exhibits significant biological activity primarily through its interactions with various protein kinases. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making it a candidate for anti-cancer therapies.
Anti-inflammatory Properties
Research indicates that derivatives of thiazole compounds, including this one, demonstrate strong anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes . The inhibition of COX enzymes correlates with reduced inflammation in animal models, such as carrageenan-induced paw edema in rats.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl and thiazole rings significantly influence biological activity. The presence of electron-withdrawing groups on the aromatic rings enhances potency against specific targets. For example, substituents such as halogens or methoxy groups have been associated with increased inhibitory activity against CDKs and COX enzymes .
| Substituent | Effect on Activity |
|---|---|
| Halogens (Cl, F) | Increase potency |
| Methoxy (OCH₃) | Moderate increase |
| Bulky groups | Decrease activity |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Cancer Models : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through CDK inhibition.
- Inflammation Models : In vivo studies showed that administration of this compound resulted in significant reductions in inflammatory markers and symptoms in rodent models of arthritis .
Q & A
Q. Table 1: Comparison of Synthetic Routes
Advanced: How can researchers resolve low yields during the amide coupling step?
Methodological Answer:
Low yields in amide coupling often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Activating agents : Switch from EDCI/HOBt to TBTU or HATU for improved efficiency .
- Solvent optimization : Use THF or DCM instead of DMF to reduce side reactions .
- Temperature control : Perform reactions at 0–4°C to minimize racemization .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC for higher purity .
Basic: What analytical techniques validate structural identity?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms aromatic protons (δ 6.8–8.2 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 407.12) .
- FTIR : Bands at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) verify key functional groups .
Advanced: How can structure-activity relationships (SAR) guide optimization?
Methodological Answer:
SAR studies focus on:
- Thiazole modifications : Replace phenylamino with electron-withdrawing groups (e.g., nitro) to enhance binding affinity .
- Piperazine substituents : Test pyrimidine vs. pyridine rings for target selectivity (e.g., kinase inhibition) .
- Linker flexibility : Compare ethanone vs. ethylene linkers using molecular docking to assess conformational stability .
Q. Table 2: SAR Trends
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Phenylamino (original) | 12.5 µM | |
| 4-Nitro substitution | 8.2 µM | |
| Pyridine (vs. pyrimidine) | No activity |
Advanced: What computational methods predict binding modes?
Methodological Answer:
- Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT) to model interactions with kinase ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability under physiological conditions .
- QM/MM : Calculate charge distribution on the thiazole ring to optimize electrostatic interactions .
Basic: How is crystallography used to resolve conformational ambiguities?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines anisotropic displacement parameters, revealing dihedral angles between thiazole and piperazine rings .
- Validation : Check R-factor (<5%) and electron density maps for omitted regions .
Advanced: How to assess biological activity in kinase inhibition assays?
Methodological Answer:
- Enzyme assays : Measure IC₅₀ using ADP-Glo™ kinase assays (e.g., against JAK2 or EGFR) .
- Cell-based models : Test antiproliferative effects in HeLa or A549 cells via MTT assays (72-h exposure) .
- Selectivity profiling : Screen against a panel of 50 kinases to identify off-target effects .
Basic: What advanced chromatographic methods ensure purity?
Methodological Answer:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm .
- LC-MS : Couple to ESI-MS for real-time purity and mass verification .
- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column if stereocenters are present .
Advanced: How to address contradictions in reported synthetic yields?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
